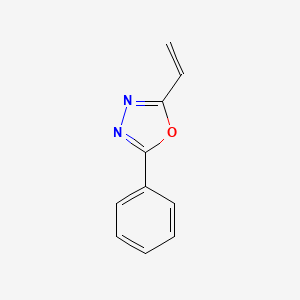

2-Phenyl-5-vinyl-1,3,4-oxadiazole

Description

Overview of 1,3,4-Oxadiazole (B1194373) Heterocycles in Contemporary Chemical Research

The 1,3,4-oxadiazole ring is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms. nih.gov This structural motif is a cornerstone in modern medicinal chemistry and materials science. tandfonline.commdpi.com Derivatives of 1,3,4-oxadiazole are recognized for their extensive spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties. mdpi.comresearchgate.netnih.govdergipark.org.tr The clinical application of this scaffold is exemplified by drugs such as Raltegravir, an antiretroviral agent used in treating HIV, and Zibotentan, an anticancer agent. researchgate.net

The versatility of the 1,3,4-oxadiazole nucleus stems from its favorable physicochemical and pharmacokinetic properties. nih.gov It is often employed as a bioisostere for amide and ester groups, enhancing metabolic stability and ligand binding capabilities. nih.gov The electron-deficient nature of the ring also makes it a valuable component in materials science, particularly in the development of organic light-emitting diodes (OLEDs), where its derivatives function as electron-transporting and hole-blocking materials. researchgate.netncku.edu.tw The synthesis of 1,3,4-oxadiazole derivatives is well-established, with common methods including the cyclodehydration of diacylhydrazines and the oxidative cyclization of N-acylhydrazones using various reagents like phosphorus oxychloride or thionyl chloride. nih.govresearchgate.net

Structural Characteristics and Isomeric Considerations within the Oxadiazole Family

Oxadiazole exists as four distinct isomers, differentiated by the positions of the two nitrogen atoms within the five-membered ring: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole. nih.gov Among these, the 1,3,4- and 1,2,4-oxadiazole (B8745197) isomers are the most stable and widely studied, while the 1,2,3-isomer is unstable and tends to undergo ring-opening. nih.gov

The 1,3,4-oxadiazole ring is an aromatic system, though its aromaticity is less than that of furan (B31954) due to the presence of two electronegative pyridine-type nitrogen atoms. nih.gov This feature makes electrophilic substitution on the carbon atoms difficult. Physically, the parent 1,3,4-oxadiazole is a liquid with a boiling point of 150 °C. researchgate.net Substitution at the 2- and 5-positions significantly influences the molecule's properties. For instance, aryl substituents tend to increase the melting and boiling points. researchgate.net A systematic comparison between 1,2,4- and 1,3,4-oxadiazole isomers has shown that the 1,3,4-oxadiazole derivatives generally exhibit lower lipophilicity and better metabolic stability, making them particularly attractive for drug design.

| Isomer | Structure | Stability | Key Features |

|---|---|---|---|

| 1,2,3-Oxadiazole |  | Unstable, ring-opens to a diazoketone tautomer. | Rarely studied due to instability. |

| 1,2,4-Oxadiazole |  | Stable and well-known. | Common in pharmaceuticals and materials science. Generally more lipophilic than the 1,3,4-isomer. |

| 1,2,5-Oxadiazole (Furazan) | 0>a href="https://www.benchchem.com/product/b8792606" target="_blank" style="color: #4160f2;">Furazan (B8792606).svg/120px-Furazan.svg.png"/> | Stable and well-known. | Appears in various pharmaceutical drugs. |

| 1,3,4-Oxadiazole |  | Stable and extensively studied. | Shows broad biological activity and is used in OLEDs. Often has favorable pharmacokinetic properties. |

Rationale for Investigating 2-Phenyl-5-vinyl-1,3,4-Oxadiazole: Synergistic Influence of Phenyl and Vinyl Substituents

The specific compound this compound is of particular research interest due to the combined functionalities imparted by its phenyl and vinyl substituents attached to the electron-withdrawing oxadiazole core.

The vinyl group is a highly reactive functional group. Its presence makes vinyl-substituted heterocycles valuable as versatile intermediates for synthesizing more complex molecules and, importantly, as monomers for polymerization. tandfonline.com The direct attachment of the vinyl group's double bond to the electron-deficient 1,3,4-oxadiazole ring makes it susceptible to polymerization, opening pathways to novel functional polymers. tandfonline.comncku.edu.tw Despite their utility, the synthesis of such compounds is not widely reported due to the high reactivity of the terminal double bond. tandfonline.com

The synergistic effect of these two groups in this compound creates a unique molecular building block. It combines the established electronic and photophysical advantages of the 2-phenyl-1,3,4-oxadiazole (B1361358) core with the polymerizable functionality of the vinyl group. This makes the compound an ideal monomer for creating polymers where the electronically active oxadiazole chromophore is incorporated into the pendant side chain. ncku.edu.twresearchgate.net Such polymers are promising candidates for use as electron-transport and injection layers in OLEDs, potentially improving device efficiency and luminance. ncku.edu.tw Research into this compound is therefore driven by its potential to bridge the gap between small-molecule synthesis and the creation of advanced functional materials.

A solid-phase synthesis method has been developed for vinyl-substituted 1,3,4-oxadiazoles, providing an efficient route to these valuable compounds. tandfonline.comtandfonline.com

| Compound | Substituent (R) | Overall Yield (%) | Purity by HPLC (%) |

|---|---|---|---|

| 4a | Ph | 78 | 96 |

| 4b | 4-MeC₆H₄ | 81 | 97 |

| 4c | 4-MeOC₆H₄ | 82 | 95 |

| 4d | 4-ClC₆H₄ | 75 | 98 |

| 4e | 4-BrC₆H₄ | 73 | 97 |

| 4f | 2-Naphthyl | 70 | 95 |

| Spectroscopy | Data |

|---|---|

| Melting Point | 55-57 °C |

| IR (KBr, cm⁻¹) | 3072, 1644, 1556, 1478, 975 |

| ¹H NMR (CDCl₃, δ) | 8.12-8.08 (m, 2H, ArH), 7.54-7.50 (m, 3H, ArH), 6.88 (dd, J = 17.6, 10.8 Hz, 1H, =CH), 6.42 (dd, J = 17.6, 1.6 Hz, 1H, =CH₂), 5.89 (dd, J = 10.8, 1.6 Hz, 1H, =CH₂) |

| ¹³C NMR (CDCl₃, δ) | 165.4, 163.6, 131.8, 129.1, 127.8, 127.0, 124.9, 123.7 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

864085-48-3 |

|---|---|

Molecular Formula |

C10H8N2O |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

2-ethenyl-5-phenyl-1,3,4-oxadiazole |

InChI |

InChI=1S/C10H8N2O/c1-2-9-11-12-10(13-9)8-6-4-3-5-7-8/h2-7H,1H2 |

InChI Key |

ZCFRJMJQXDVPEZ-UHFFFAOYSA-N |

SMILES |

C=CC1=NN=C(O1)C2=CC=CC=C2 |

Canonical SMILES |

C=CC1=NN=C(O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Spectroscopic Elucidation of 2 Phenyl 5 Vinyl 1,3,4 Oxadiazole S Molecular Structure and Electronic States

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Vibrational Modes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the vibrational modes of 2-phenyl-5-vinyl-1,3,4-oxadiazole. While specific experimental spectra for this exact compound are not widely published, a detailed analysis can be constructed from the known characteristic frequencies of its constituent parts: the phenyl ring, the vinyl group, and the 1,3,4-oxadiazole (B1194373) core. nih.govresearchgate.netajchem-a.com

Key vibrational modes for 2,5-disubstituted 1,3,4-oxadiazoles have been well-documented. nih.govmdpi.comresearchgate.net The stretching vibrations of the aromatic C-H bonds are typically observed in the 3100–3000 cm⁻¹ region. ajchem-a.com The 1,3,4-oxadiazole ring itself presents several characteristic bands. The C=N stretching vibration is a prominent feature, generally appearing in the 1680–1520 cm⁻¹ range. nih.gov The C-O-C stretching vibration within the heterocyclic ring is typically found between 1300 cm⁻¹ and 1050 cm⁻¹. nih.govresearchgate.net

For the specific structure of this compound, the following assignments are expected:

Aromatic and Vinyl C-H Stretch: Peaks are anticipated above 3000 cm⁻¹, corresponding to the C-H stretching vibrations of both the phenyl ring and the vinyl group.

C=C Stretch: A distinct peak for the vinyl C=C stretch is expected around 1640-1620 cm⁻¹. Aromatic C=C stretching vibrations from the phenyl ring typically appear as a set of bands in the 1600–1450 cm⁻¹ region.

C=N Stretch: The characteristic stretching of the C=N bonds within the oxadiazole ring is predicted to be in the 1650-1550 cm⁻¹ range. nahrainuniv.edu.iq

C-O-C Stretch: The ether-like linkage within the oxadiazole ring should produce a strong band, typically in the 1250-1050 cm⁻¹ region. mdpi.com

=C-H Bending (Out-of-Plane): The vinyl group will exhibit strong out-of-plane bending vibrations (wagging) in the 1000–800 cm⁻¹ region, which are highly characteristic of the substitution pattern on the double bond. Phenyl C-H out-of-plane bending also occurs in this region.

Table 1: Predicted Infrared (IR) and Raman Active Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Phenyl & Vinyl | 3100 - 3000 |

| C=N Stretch | Oxadiazole Ring | 1650 - 1550 |

| C=C Stretch | Vinyl | 1640 - 1620 |

| C=C Stretch | Phenyl Ring | 1600 - 1450 |

| C-O-C Stretch | Oxadiazole Ring | 1250 - 1050 |

| =C-H Out-of-Plane Bend | Vinyl | 1000 - 800 |

| C-H Out-of-Plane Bend | Phenyl | 900 - 675 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Atomic Environments

NMR spectroscopy is the definitive method for elucidating the precise atomic connectivity and electronic environment of the hydrogen and carbon atoms in the this compound molecule.

1H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments. The spectrum is expected to show distinct signals for the phenyl and vinyl protons. researchgate.net

Phenyl Protons: The five protons of the phenyl ring attached to C2 of the oxadiazole ring are expected to appear as a complex multiplet in the aromatic region, typically between δ 7.4 and 8.2 ppm. The protons ortho to the oxadiazole ring are generally shifted downfield due to the ring's electron-withdrawing nature. nih.govresearchgate.net

Vinyl Protons: The three vinyl protons form a complex splitting pattern (an AMX or ABX system) due to their distinct chemical environments and couplings (geminal, cis, and trans). oup.com Their chemical shifts are generally found in the δ 5.5-7.5 ppm range for conjugated systems. orgchemboulder.com The proton on the carbon adjacent to the oxadiazole ring (α-proton) is expected to be the most downfield of the vinyl protons due to deshielding from the heterocyclic ring. oup.com The two terminal (β) protons will be distinct, with the trans-proton typically appearing at a slightly higher chemical shift than the cis-proton.

13C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic states. For this compound, eight distinct signals are predicted (barring accidental overlap).

Oxadiazole Carbons: The two carbons of the 1,3,4-oxadiazole ring (C2 and C5) are the most deshielded carbons in the molecule, with chemical shifts typically appearing in the range of δ 160–168 ppm. mdpi.comnih.gov

Phenyl Carbons: Four signals are expected for the phenyl ring: one for the ipso-carbon (attached to the oxadiazole), two for the ortho- and meta-carbons, and one for the para-carbon. These will appear in the typical aromatic region of δ 124–133 ppm. mdpi.com

Vinyl Carbons: The two carbons of the vinyl group will show distinct signals. The carbon directly attached to the oxadiazole ring is expected around δ 130-135 ppm, while the terminal methylene (B1212753) carbon (=CH₂) is expected at a higher field, around δ 120-125 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|---|

| Oxadiazole | C2 & C5 | - | 160 - 168 |

| Phenyl | Ar-H | 7.4 - 8.2 | 124 - 133 |

| Vinyl | =CH- (alpha) | ~7.0 | ~132 |

| Vinyl | =CH₂ (beta) | ~6.0 & ~6.5 | ~122 |

Advanced 2D-NMR Techniques

While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR techniques would be employed for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between all the coupled protons. This would be crucial for confirming the vinyl system, revealing the coupling between the α-proton and the two β-protons, as well as their geminal coupling. It would also show the couplings between adjacent protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would definitively link the ¹H and ¹³C assignments for each C-H bond in the phenyl and vinyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals correlations between protons and carbons over two to three bonds. This is particularly powerful for connecting the separate fragments of the molecule. Key correlations would include the one between the vinyl α-proton and the oxadiazole C5, and between the phenyl ortho-protons and the oxadiazole C2, unequivocally confirming the connectivity of the entire structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is used to study the electronic transitions within the molecule, providing insight into the extent of its conjugated π-system. The this compound molecule possesses a conjugated system extending across the phenyl ring, the oxadiazole ring, and the vinyl group. This conjugation is expected to give rise to strong absorption bands in the UV region. researchgate.net

For conjugated 1,3,4-oxadiazole derivatives, intense absorption bands corresponding to π→π* electronic transitions are common. mdpi.comresearchgate.netyoutube.com The absorption maxima (λ_max) are sensitive to the length and nature of the conjugated system. researchgate.net For similar 2,5-diaryl-1,3,4-oxadiazoles, absorption maxima are often observed in the range of 280-320 nm. nih.govresearchgate.net The presence of the vinyl group in conjugation with the phenyl-oxadiazole core is expected to result in a λ_max within this region, confirming the presence of an extended π-electron system. researchgate.netrsc.org Solvatochromic studies, measuring the spectra in solvents of varying polarity, could further elucidate the nature of the electronic transitions.

Table 3: Expected UV-Vis Absorption Data for this compound

| Transition Type | Chromophore | Expected λ_max (nm) |

|---|---|---|

| π → π* | Phenyl-Oxadiazole-Vinyl Conjugated System | 280 - 320 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization, which helps to confirm the structure. The molecular formula of this compound is C₁₀H₈N₂O, giving it a monoisotopic mass of approximately 172.06 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺˙) would be expected at m/z = 172. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition to within a few parts per million.

The fragmentation of 2,5-disubstituted 1,3,4-oxadiazoles is often characterized by the cleavage of the heterocyclic ring and the loss of substituents. researchgate.nettandfonline.comtandfonline.com For this compound, the fragmentation pathways are predicted to involve:

Formation of a Benzoyl Cation: Cleavage of the oxadiazole ring can lead to the formation of the highly stable benzoyl cation ([C₆H₅CO]⁺) at m/z = 105.

Formation of a Phenyl Cation: Subsequent loss of carbon monoxide (CO) from the benzoyl cation would yield the phenyl cation ([C₆H₅]⁺) at m/z = 77.

Loss of Acetonitrile (B52724): A common rearrangement and fragmentation pathway for oxadiazoles (B1248032) can involve the expulsion of a stable neutral molecule like acetonitrile (CH₃CN), although this is less direct for the vinyl-substituted compound.

Cleavage of the Vinyl Group: Loss of the vinyl group could occur, though this may be less favorable than ring fragmentation.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 172 | Molecular Ion [M]⁺˙ | [C₁₀H₈N₂O]⁺˙ |

| 105 | Benzoyl Cation | [C₇H₅O]⁺ |

| 77 | Phenyl Cation | [C₆H₅]⁺ |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

A definitive analysis of the solid-state structure and intermolecular interactions of this compound through X-ray crystallography is not currently possible due to the lack of published crystallographic data for this specific compound.

To provide a complete and accurate description, experimental determination of the crystal structure is necessary. Such an investigation would yield crucial information, including but not limited to:

Unit Cell Parameters: The dimensions and angles of the basic repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.

Bond Lengths and Angles: Precise measurements of the covalent bonds within the molecule, offering insight into hybridization and electron distribution.

Intermolecular Interactions: Identification and characterization of non-covalent interactions such as hydrogen bonds, π-π stacking, or van der Waals forces that dictate the crystal packing.

Without experimental data, any discussion on the solid-state structure of this compound would be purely theoretical and fall outside the scope of this fact-based article. The scientific community awaits a formal report on the crystallographic analysis of this compound to fully elucidate its molecular architecture in the solid state.

Computational and Theoretical Investigations of 2 Phenyl 5 Vinyl 1,3,4 Oxadiazole

Density Functional Theory (DFT) Studies on Ground State Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometries and electronic properties of molecules like 2-phenyl-5-vinyl-1,3,4-oxadiazole.

DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are instrumental in predicting the structural and electronic characteristics of oxadiazole derivatives. ajchem-a.com These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional conformation. For instance, in related phenyl-oxadiazole systems, the phenyl and tolyl rings are found to be nearly planar with the oxadiazole ring, with slight inclinations. nih.govnih.gov This planarity influences the molecular packing and intermolecular interactions.

Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO energy gap, is a critical parameter.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state to an excited state. nih.gov For a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103), the HOMO and LUMO energies were calculated to be -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. ajchem-a.com This relatively large energy gap indicates good kinetic stability. ajchem-a.com The distribution of HOMO and LUMO orbitals reveals the regions in the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO).

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for a Related Oxadiazole Derivative

| Parameter | Energy (eV) |

| HOMO | -6.5743 ajchem-a.com |

| LUMO | -2.0928 ajchem-a.com |

| Energy Gap (ΔE) | 4.4815 ajchem-a.com |

Note: Data is for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole as a representative example.

Electronic Properties and Dipole Moments

The electronic properties of a molecule, such as its dipole moment, provide insight into its polarity and intermolecular interactions. A non-zero dipole moment indicates an uneven distribution of charge within the molecule.

For 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the calculated dipole moment is 3.3514 Debye, indicating its polar nature. ajchem-a.com The distribution of Mulliken charges, another output of DFT calculations, shows that in this derivative, the oxygen, nitrogen, and fluorine atoms carry a negative charge, while all hydrogen atoms have a positive charge. ajchem-a.com This charge distribution is crucial for understanding how the molecule will interact with other polar molecules and its environment.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the assignment of experimental spectra.

For a similar compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the calculated vibrational frequencies using the DFT/B3LYP method with the 6-311++G(d,p) basis set showed excellent agreement with the experimental FT-IR spectrum after applying a scaling factor. ajchem-a.com For example, the aromatic C-H stretching vibrations were calculated in the range of 3055 cm⁻¹ which correlated well with the experimental value of 3059 cm⁻¹. ajchem-a.com Such correlations validate the computational model and provide a detailed understanding of the molecule's vibrational behavior.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. It is a powerful tool for predicting ultraviolet-visible (UV-Vis) absorption spectra.

TD-DFT calculations can determine the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. researchgate.net Studies on various 2-R-5-phenyl-1,3,4-oxadiazoles have shown that TD-DFT methods can accurately predict their absorption and fluorescence spectra. researchgate.netnih.gov These calculations are essential for designing molecules with specific photophysical properties, for instance, for use in organic light-emitting diodes (OLEDs).

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the reactive sites for electrophilic and nucleophilic attacks.

In an MEP map, different colors represent different values of the electrostatic potential. Typically, red indicates regions of most negative potential (prone to electrophilic attack), while blue indicates regions of most positive potential (prone to nucleophilic attack). For 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the MEP analysis revealed that the nitrogen atoms of the oxadiazole ring are the most likely sites for electrophilic attack due to their negative potential. ajchem-a.com The hydrogen atoms, having the most positive electrostatic potential, are susceptible to nucleophilic attack. ajchem-a.com

Quantum Chemical Calculations for Stability and Tautomerism of Oxadiazole Systems

Quantum chemical calculations are employed to investigate the relative stabilities of different isomers and tautomers of a molecule. For heterocyclic systems like oxadiazoles (B1248032), understanding tautomerism is crucial as different tautomers can exhibit distinct chemical and biological properties.

Studies on oxadiazole isomers have shown that the 1,3,4-oxadiazole (B1194373) ring is more stable than its 1,2,3-, 1,2,4-, and 1,2,5-isomers. scirp.org This stability can be rationalized by parameters such as the average bond length and calculated energy. scirp.org For some substituted oxadiazoles, such as those with thiol groups, the existence of thiol-thione tautomerism is a known phenomenon, where one form usually predominates in solution. researchgate.netresearchgate.net Computational methods can predict the equilibrium between these tautomers, providing insight into the most stable form under different conditions.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and System Behavior

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can elucidate the nature of its intermolecular interactions and predict its behavior in various environments.

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the behavior of analogous 2,5-disubstituted-1,3,4-oxadiazoles provides a strong basis for understanding its potential interactions. For instance, MD simulations have been successfully employed to investigate the binding of 1,3,4-oxadiazole derivatives to biological targets such as enzymes. These studies reveal crucial intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, that govern the stability of the ligand-protein complex.

In the case of this compound, MD simulations could be utilized to understand its aggregation behavior in solution and in the solid state. The phenyl and vinyl groups can participate in various non-covalent interactions. The planarity of the oxadiazole ring and the phenyl group can facilitate π-π stacking, a significant force in the organization of aromatic molecules. nih.govnih.govresearchgate.net The vinyl group, with its double bond, can also engage in π-π interactions and van der Waals forces.

A hypothetical MD simulation of this compound in a solvent box would involve defining the force field parameters for the molecule, solvating it, and running the simulation for a sufficient time to observe its dynamic behavior. Analysis of the simulation trajectories would provide information on:

Solvation Shell Structure: How solvent molecules arrange around the solute, which influences its solubility and reactivity.

Intermolecular Radial Distribution Functions: The probability of finding another molecule at a certain distance, indicating the strength and nature of intermolecular forces.

Hydrogen Bonding Dynamics: If in a protic solvent, the potential for hydrogen bond formation with the nitrogen and oxygen atoms of the oxadiazole ring can be assessed.

Such simulations are invaluable for predicting macroscopic properties like viscosity, diffusion coefficients, and the formation of self-assembled structures, which are critical for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs). tubitak.gov.tr

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or a particular property. For this compound, QSAR methodologies can be instrumental in predicting its potential biological activities and guiding the synthesis of more potent analogs.

Numerous QSAR studies have been conducted on various classes of 2,5-disubstituted-1,3,4-oxadiazoles, demonstrating their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. asianpubs.orgresearchgate.net These studies typically involve the calculation of a wide array of molecular descriptors, which can be categorized as:

Electronic Descriptors: Such as HOMO-LUMO energies, dipole moment, and partial charges, which describe the electronic aspects of the molecule.

Steric Descriptors: Like molecular volume, surface area, and specific shape indices, which relate to the size and shape of the molecule.

Hydrophobic Descriptors: For example, the logarithm of the partition coefficient (logP), which quantifies the molecule's hydrophobicity.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule.

A general workflow for a QSAR study on analogs of this compound would be:

Data Set Compilation: A series of analogs with varying substituents on the phenyl ring or modifications of the vinyl group would be synthesized, and their biological activity (e.g., IC50 values against a specific target) would be determined.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical model relating the descriptors to the observed activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

For instance, a hypothetical QSAR study on a series of 2-(substituted-phenyl)-5-vinyl-1,3,4-oxadiazoles might reveal that electron-withdrawing groups on the phenyl ring and a certain spatial arrangement of the vinyl group are crucial for a specific biological activity. Such insights are invaluable for the rational design of new, more effective compounds. nih.gov

| QSAR Descriptor Type | Examples | Relevance to this compound |

| Electronic | HOMO/LUMO energies, Dipole moment | Governs reactivity and interaction with biological targets. |

| Steric | Molecular Volume, Surface Area | Influences binding affinity to receptor sites. |

| Hydrophobic | LogP | Affects membrane permeability and distribution in biological systems. |

| Topological | Connectivity indices, Wiener index | Encodes information about the molecular structure and branching. |

In Silico Modeling for Design and Optimization of this compound Analogs

In silico modeling encompasses a range of computational techniques that are used to design and optimize new molecules with desired properties, thereby reducing the time and cost associated with experimental research. For this compound, these methods can be applied to design analogs with enhanced biological activity or improved material properties.

The design of new analogs often starts with identifying a biological target or a desired property. The 1,3,4-oxadiazole scaffold is a well-known privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. journalijar.comnih.govmdpi.comnih.gov The phenyl and vinyl substituents of the target molecule offer ample opportunities for modification to optimize its interaction with a specific biological target.

Structure-Based Drug Design (SBDD): If the three-dimensional structure of a target protein is known, SBDD techniques like molecular docking can be employed. This involves computationally placing the this compound molecule or its analogs into the active site of the target protein to predict the binding affinity and mode of interaction. nih.govbibliotekanauki.plmdpi.com For example, to design a potential anticancer agent, one could dock analogs of this compound into the active site of a key enzyme involved in cancer cell proliferation. The docking results can guide the modification of the phenyl or vinyl groups to improve binding.

| Potential Modifications | Rationale for Optimization | Example Target Interaction |

| Substitution on the Phenyl Ring | To enhance hydrophobic or hydrogen bonding interactions. | Filling a hydrophobic pocket in an enzyme's active site. |

| Modification of the Vinyl Group | To alter the molecule's conformation and electronic properties. | Forming specific interactions with amino acid residues. |

| Replacement of the Phenyl Ring | To explore different aromatic systems for improved π-stacking. | Enhancing binding affinity through stronger aromatic interactions. |

Ligand-Based Drug Design (LBDD): When the structure of the target is unknown, LBDD methods can be used. These methods rely on the knowledge of a set of molecules known to be active. Pharmacophore modeling, a key LBDD technique, can be used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are responsible for the biological activity. A pharmacophore model derived from a series of active vinyl-oxadiazole analogs could then be used to screen virtual libraries of compounds to identify new potential hits.

Furthermore, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed analogs. bibliotekanauki.pl This early assessment of drug-likeness helps in prioritizing the most promising candidates for synthesis and further experimental evaluation, ultimately streamlining the drug discovery and development process.

Chemical Reactivity and Derivatization Strategies for 2 Phenyl 5 Vinyl 1,3,4 Oxadiazole

Reactions Involving the 1,3,4-Oxadiazole (B1194373) Ring System

The 1,3,4-oxadiazole ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. chemicalbook.com This inherent electronic nature makes the ring resistant to electrophilic substitution directly on its carbon atoms. chemicalbook.com Instead, electrophilic attack, when it occurs, tends to target the nitrogen atoms.

Nucleophilic attack on the 1,3,4-oxadiazole ring is more common, particularly if a suitable leaving group is present at the 2- or 5-positions, enabling nucleophilic aromatic substitution. thieme-connect.de However, a frequent outcome of nucleophilic addition to the 1,3,4-oxadiazole ring is cleavage of the heterocyclic system, often resulting in the formation of acylhydrazine derivatives. thieme-connect.de The stability of the 1,3,4-oxadiazole ring can be influenced by its substituents. For instance, in the synthesis of certain 2,5-disubstituted-1,3,4-oxadiazoles, the ring is formed via the cyclization of diacylhydrazines, a reaction that can be reversed under certain conditions. nih.gov

Reactivity of the Phenyl Substituent: Aromatic Substitutions and Functionalizations

The phenyl group attached to the 1,3,4-oxadiazole ring offers a site for various aromatic substitution and functionalization reactions. In contrast to the deactivated oxadiazole ring, the phenyl substituent is more amenable to electrophilic substitution. chemicalbook.com The specific conditions and outcomes of these reactions can be influenced by the electronic properties of the oxadiazole moiety.

Derivatization of the phenyl ring is a common strategy to tune the properties of oxadiazole-containing compounds. For example, the introduction of substituents on the phenyl ring can significantly impact the biological activity of 2,5-disubstituted-1,3,4-oxadiazoles. nih.gov Studies have shown that the presence of electron-withdrawing groups like halogens or nitro groups on the phenyl ring can enhance the antimicrobial effects of these compounds. nih.govnih.gov Conversely, electron-donating groups can also be introduced to modify the electronic and photophysical properties.

A key reaction for functionalization is the reduction of a nitro group on the phenyl ring to an amine. This has been achieved selectively without destroying the 1,3,4-oxadiazole ring, providing a versatile intermediate for further derivatization. mdpi.com This amino group can then undergo a variety of reactions, such as diazotization followed by coupling with activated aromatic compounds to create azo dyes. mdpi.com

Reactivity of the Vinyl Substituent: Polymerization and Addition Reactions

The vinyl group of 2-phenyl-5-vinyl-1,3,4-oxadiazole is a highly reactive functional group that can participate in a range of polymerization and addition reactions, making it a key feature for the development of novel polymers and complex molecules.

Radical Polymerization Mechanisms and Kinetics of Vinyl-Oxadiazoles

Vinyl monomers, including those with heterocyclic substituents, are known to undergo free-radical polymerization. youtube.com This process is typically initiated by a radical species that adds to the vinyl group, generating a new radical that can then propagate by adding to subsequent monomer units. youtube.comyoutube.com The polymerization continues until a termination step occurs, such as the combination of two radical chains. youtube.com

Conjugate Addition Reactions with Various Nucleophiles, e.g., Morita-Baylis-Hillman Reaction

The electron-withdrawing nature of the 1,3,4-oxadiazole ring activates the vinyl group for conjugate addition reactions with a variety of nucleophiles. This allows for the introduction of nitrogen, sulfur, oxygen, and carbon nucleophiles at the β-position of the vinyl group. rsc.org

A notable example of this reactivity is the Morita-Baylis-Hillman (MBH) reaction. Vinyl-1,2,4-oxadiazoles have been shown to act as efficient nucleophilic partners in the MBH reaction with aldehydes, catalyzed by DABCO. acs.orgnih.govresearchgate.net This reaction affords highly functionalized heterocyclic adducts. acs.orgnih.gov Similarly, aza-Morita-Baylis-Hillman reactions with N-sulfonylimines have been successfully carried out with vinyl-1,2,4-oxadiazoles, expanding the synthetic utility of this reaction. thieme-connect.com It is highly probable that this compound would exhibit similar reactivity in both the standard and aza-MBH reactions.

The general conditions for the Morita-Baylis-Hillman reaction involving vinyl-oxadiazoles are presented in the table below.

Table 1: Conditions for the Morita-Baylis-Hillman Reaction of Vinyl-Oxadiazoles

| Reactants | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| 5-vinyl-3-aryl-1,2,4-oxadiazoles and aromatic/aliphatic aldehydes | DABCO | Solvent-free | Up to 99% | acs.orgnih.gov |

| 5-aryl-3-vinyl-1,2,4-oxadiazoles and N-sulfonylimines | DABCO/AcOH | Not specified | 31-93% | thieme-connect.com |

Cycloaddition Reactions Involving the Vinyl Group

The vinyl group of this compound can also participate in cycloaddition reactions, providing a powerful tool for the construction of more complex cyclic and heterocyclic systems. While specific examples for this exact compound are scarce, the reactivity can be inferred from related vinyldiazo compounds which undergo [4+2]-cycloaddition reactions. nih.gov These reactions often proceed through the formation of a reactive intermediate that then combines with a diene. nih.gov The choice of thermal or photochemical conditions can significantly influence the outcome and stereochemistry of the cycloaddition. youtube.com

Derivatization and Functionalization Strategies for Enhanced Material Performance

The derivatization and functionalization of the this compound scaffold are key to tailoring its properties for specific material applications. The 1,3,4-oxadiazole core is known for its thermal and chemical stability, and its derivatives are utilized as fluorescent materials, scintillators, and in optical brighteners. chemicalbook.com

Functionalization strategies often focus on introducing various substituents at the 2- and 5-positions of the oxadiazole ring. For instance, attaching different aryl groups can modulate the electronic and photophysical properties of the molecule. nih.govnih.gov The introduction of bulky groups can influence the packing of molecules in the solid state and affect their luminescent properties. nih.gov

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles can be achieved through several methods, including the cyclodehydration of diacylhydrazines and the oxidative cyclization of N-acylhydrazones. nih.govnih.gov These synthetic routes allow for the incorporation of a wide range of functional groups, enabling the fine-tuning of material performance. For example, the introduction of specific side chains can enhance the solubility of the resulting polymers or alter their thermal properties. nih.govmdpi.com

Bioisosteric Replacements and Analogue Design within Oxadiazole Scaffolds

In the realm of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing their therapeutic profiles. For scaffolds centered around the 1,3,4-oxadiazole ring, such as this compound, bioisosteric replacement and analogue design are critical strategies for optimizing potency, selectivity, and pharmacokinetic properties.

Bioisosterism refers to the substitution of a molecule or group with another that has similar physical and chemical properties, leading to a comparable biological response. The 1,3,4-oxadiazole moiety itself is often employed as a bioisostere for amide and ester groups. acs.orgnih.gov This is because the oxadiazole ring is hydrolytically stable, a desirable feature for improving the metabolic stability of a potential drug candidate. nih.gov

Isomeric and Heteroatom Scaffolds

A common approach in analogue design involves the exploration of isomeric and alternative heterocyclic scaffolds. The 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole isomers, while both serving as bioisosteres, can impart significantly different physicochemical properties to a molecule. rsc.org Studies comparing matched pairs of compounds with these two isomers have revealed that 1,3,4-oxadiazoles generally exhibit lower lipophilicity (log D), enhanced metabolic stability, reduced inhibition of the hERG channel, and improved aqueous solubility compared to their 1,2,4-oxadiazole counterparts. acs.org These differences are attributed to their distinct charge distributions and dipole moments. acs.org

For instance, the bioisosteric replacement of a 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole in a series of cannabinoid receptor 2 (CB2) ligands resulted in compounds with higher polarity and reduced metabolic degradation by human liver microsomes. rsc.org While a reduction in CB2 affinity was observed for some derivatives, one 1,3,4-oxadiazole analogue maintained high affinity (Ki = 25 nM) and excellent selectivity over the CB1 receptor. rsc.org

Another key bioisosteric replacement for the 1,3,4-oxadiazole ring is the 1,3,4-thiadiazole (B1197879) ring. nih.gov The substitution of the oxygen atom with a sulfur atom can influence properties such as lipid solubility and tissue permeability. nih.gov This strategy is based on the principle of bioisosterism between oxygen and sulfur atoms. nih.gov

Strategic Structural Modifications

Beyond complete scaffold replacement, the design of analogues for this compound can involve a variety of structural modifications to fine-tune its activity. These strategies often focus on altering the substituents at the 2 and 5-positions of the 1,3,4-oxadiazole ring.

Key derivatization strategies include:

Hybrid-Pharmacophore Approach: This involves combining the 1,3,4-oxadiazole core with other known pharmacophoric fragments to create hybrid molecules with potentially enhanced or novel activities. For example, linking 1,3,4-oxadiazol-2(3H)-ones with 1,2,3-triazole or isoxazole (B147169) moieties has been explored for developing new anticancer agents. japsonline.com

S-Alkylation and Mannich Reactions: For 1,3,4-oxadiazole-2-thiol (B52307) derivatives, the thiol group provides a handle for further modification. S-alkylation with reagents like methyl iodide or Mannich reactions with formaldehyde (B43269) and various amines can be used to introduce a diverse range of substituents. japsonline.com

Linker Introduction: The incorporation of flexible linkers, such as a methylene (B1212753) bridge (-CH2-), between the oxadiazole ring and its substituents can provide conformational flexibility, which may be beneficial for optimizing interactions with a biological target. researchgate.net

The following table summarizes some of the bioisosteric replacements and analogue design strategies applied to oxadiazole scaffolds, along with their observed effects.

| Original Scaffold/Group | Bioisosteric Replacement/Analogue | Rationale/Observed Effect |

| Amide/Ester | 1,3,4-Oxadiazole | Increased metabolic stability due to resistance to hydrolysis. acs.orgnih.govnih.gov |

| 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Higher polarity, lower lipophilicity, improved metabolic stability, and aqueous solubility. acs.orgrsc.org |

| 1,3,4-Oxadiazole | 1,3,4-Thiadiazole | Altered lipid solubility and tissue permeability. nih.gov |

| Aryl Substituent | Hybrid Pharmacophore (e.g., with triazole, isoxazole) | Potential for enhanced or novel biological activities. japsonline.com |

| 1,3,4-Oxadiazole-2-thiol | S-alkylated or Mannich base derivatives | Introduction of diverse substituents to explore structure-activity relationships. japsonline.com |

| Direct Ring-Substituent Linkage | Introduction of a Methylene Linker | Increased conformational flexibility. researchgate.net |

These examples underscore the versatility of the 1,3,4-oxadiazole scaffold in medicinal chemistry and highlight the importance of rational analogue design and bioisosteric replacement in the development of new therapeutic agents.

Advanced Materials Science Applications of 2 Phenyl 5 Vinyl 1,3,4 Oxadiazole and Its Functionalized Derivatives

Optoelectronic Materials: Organic Light-Emitting Diodes (OLEDs) and Organic Semiconductors

The electron-deficient nature of the 1,3,4-oxadiazole (B1194373) moiety makes its derivatives, including 2-Phenyl-5-vinyl-1,3,4-oxadiazole, excellent candidates for use in organic light-emitting diodes (OLEDs) and as organic semiconductors. researchgate.netrsc.org These compounds, particularly 2,5-diaryl-1,3,4-oxadiazoles, are well-known for their electron-transporting and hole-blocking capabilities. nih.gov In OLED devices, materials based on 2,5-diphenyl-1,3,4-oxadiazole (B188118) are frequently employed as electron-injection materials to improve the balance of charge carriers, thereby enhancing the photo and electron quantum efficiency. nih.gov

The introduction of a vinyl group on the phenyl ring provides a means to incorporate this highly functional oxadiazole core into polymeric structures, which can offer enhanced film-forming properties and stability for OLED fabrication. taylorfrancis.com Research on related 2,5-diaryl-1,3,4-oxadiazole-fluorene hybrid molecules has shown that they are effective electron-transporting materials when blended with an emissive polymer like poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV). rsc.org The external quantum efficiencies of such blended-layer OLEDs have been shown to increase significantly with higher concentrations of the electron-transporting oxadiazole compound. rsc.org For instance, devices with a structure of ITO/PEDOT:PSS/MEH-PPV blended with an oxadiazole-fluorene derivative have achieved external quantum efficiencies of approximately 0.4% at a current density of 30 mA cm⁻². rsc.org

Furthermore, anthracene (B1667546) derivatives substituted with 2,5-diphenyl-1,3,4-oxadiazole groups have been synthesized and characterized as multifunctional n-type emitters and electron transport layers for OLEDs. researchgate.net These materials exhibit high electron affinities, around 3.7 eV, and high ionization potentials, making them efficient for electron transport. researchgate.net Unoptimized, non-doped two-layer devices using these materials have demonstrated pure blue emission. researchgate.net

Below is a table summarizing the performance of OLEDs incorporating 2,5-diaryl-1,3,4-oxadiazole derivatives as the electron transport layer (ETL), which is representative of the potential performance of devices utilizing polymers of this compound.

| Device Configuration | ETL Material | Max. External Quantum Efficiency (EQE) | Luminous Efficiency | Emission Color |

| ITO/α-NPD/Ir(ppy)₃ doped CBP/BCP/ETL/LiF/Al | Anthracene-oxadiazole derivative | High | High | Green (from Ir(ppy)₃) |

| ITO/PEDOT:PSS/MEH-PPV:ETL/Al | Oxadiazole-fluorene hybrid | ~0.4% | - | Orange-Red (from MEH-PPV) |

| ITO/α-NPD/ETL/LiF/Al | Anthracene-oxadiazole derivative | - | - | Pure Blue |

Polymer Chemistry: Synthesis and Characterization of Oxadiazole-Containing Polymers

The vinyl group of this compound serves as a crucial functional handle for polymerization, allowing for the creation of homopolymers and copolymers with tailored properties.

Homo- and Co-polymerization of this compound

The polymerization of vinyl monomers containing heterocyclic groups like oxadiazole can be achieved through various methods, including anionic and radical polymerization. Anionic polymerization, in particular, is a powerful technique for producing well-defined polymers with controlled molecular weights and narrow polydispersity indices (PDIs). acs.org

A study on the anionic polymerization of a similar monomer, 2-phenyl-5-(6-vinylpyridin-3-yl)-1,3,4-oxadiazole (VPyOzP), demonstrated the successful synthesis of well-defined polymers. acs.org Using triphenylmethyl potassium (TPM-K) as an initiator at -78 °C, polymers with predictable molecular weights ranging from 2,200 to 21,100 g/mol and PDIs between 1.11 and 1.15 were obtained. acs.org This suggests that the homopolymerization of this compound could likely be achieved under similar controlled polymerization conditions.

Copolymerization of this compound with other vinyl monomers, such as styrene (B11656) or methyl methacrylate, can be utilized to fine-tune the properties of the resulting polymer. For instance, copolymers of vinyl monomers with N-substituted maleimides have been shown to exhibit high thermal stability. rsc.org

The table below presents data from the anionic polymerization of a vinyl-oxadiazole monomer, illustrating the level of control achievable.

| Initiator System | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | PDI |

| DPM-K | 4,000 | 4,000 | 1.39 |

| DPM-K / 2VP | 4,900 | 4,900 | 1.43 |

| DPM-K / VPPy | 7,000 | 7,000 | 1.17 |

| TPM-K | 2,200 | 2,200 | 1.15 |

| TPM-K | 21,100 | 21,100 | 1.11 |

Data adapted from a study on a related vinyl-oxadiazole monomer. researchgate.net

Structure-Property Relationships in Oxadiazole-Based Polymers for Advanced Materials

The properties of polymers containing the 2-phenyl-1,3,4-oxadiazole (B1361358) moiety are significantly influenced by their molecular structure. The incorporation of the rigid and electron-deficient oxadiazole ring into a polymer backbone or as a pendant group can impart several desirable characteristics, including high thermal stability, specific optoelectronic properties, and unique solubility characteristics.

Polymers with pendant oxadiazole groups often exhibit high glass transition temperatures (Tg) due to the rigidity of the heterocyclic ring. The polar nature of the oxadiazole nucleus can also dramatically influence the solubility of the polymer. For example, a homopolymer based on a triazole monomer, which is structurally similar to oxadiazole, was found to be soluble in methanol, unlike its non-polar analogs. researchgate.net

The electron-withdrawing nature of the oxadiazole ring lowers the HOMO and LUMO energy levels of the polymer, which is advantageous for electron injection and transport in electronic devices. By copolymerizing with monomers that have different electronic properties, the band gap and the resulting optical and electronic properties of the material can be effectively tuned.

Scintillating Materials for Radiation Detection

Derivatives of 2,5-diaryl-1,3,4-oxadiazole are known to be effective scintillators. These molecules, when incorporated into a polymer matrix, can produce light upon interaction with ionizing radiation. A study on a plastic scintillator containing 2-(4-tert-butylphenyl)-5-m-tolyl-1,3,4-oxadiazole demonstrated its potential for this application. scispace.com This suggests that polymers of this compound could also serve as effective plastic scintillators. The vinyl group allows for the direct incorporation of the scintillating chromophore into the polymer backbone, potentially leading to high concentrations and efficient energy transfer.

Electrochromic Materials

Polymers containing oxadiazole units have shown promise as electrochromic materials, which change color in response to an applied voltage. An alternating copolymer of fluorene (B118485) and oxadiazole was reported to exhibit stable and rapid electrochromic switching. acs.org The colorless polymer film turned rosy-red upon electrochemical reduction, with a switching time of just 1.1 seconds. acs.org This high-contrast and rapid switching behavior is attributed to the electron-accepting nature of the oxadiazole unit, which stabilizes the polymer during the reduction process. acs.org

The polymerization of this compound could lead to homopolymers or copolymers with similar electrochromic properties. By blending or copolymerizing with other electroactive materials, a wide range of colors and tunable electrochromic behavior could be achieved. researchgate.net

Liquid Crystalline Systems

The incorporation of rigid, linear moieties like the 2,5-diphenyl-1,3,4-oxadiazole unit into a polymer chain can induce liquid crystalline behavior. The planarity and rigidity of this heterocyclic system can lead to the formation of ordered, anisotropic phases, which are characteristic of liquid crystals. While direct studies on the liquid crystalline properties of polymers derived from this compound are not widely reported, the structural characteristics of the monomer unit make it a promising candidate for the synthesis of thermotropic liquid-crystalline polymers. The ability to form ordered structures on a molecular level is highly desirable for applications in optical films and other advanced materials where control over molecular orientation is crucial.

High Energy Density Materials (HEDMs) Based on Oxadiazoles (B1248032)

The 1,3,4-oxadiazole ring is a recognized structural motif in the design of high-energy-density materials (HEDMs). researchgate.net Its inherent thermal stability, a consequence of the absence of easily cleaved N-O bonds found in isomers like 1,2,5-oxadiazole, provides a robust backbone for energetic compounds. researchgate.net The incorporation of the 1,3,4-oxadiazole ring into a molecule can offer an effective balance between energetic performance and thermal stability, making it a valuable component for next-generation heat-resistant and insensitive explosives. researchgate.net

The pursuit of novel HEDMs is driven by the need for materials with superior performance, enhanced stability, and improved safety characteristics for both military and civilian applications, such as space exploration and mining. researchgate.netbohrium.com Oxadiazole derivatives, in general, have garnered significant attention due to their positive heats of formation, high density, and excellent detonation properties. researchgate.netnjtech.edu.cn Theoretical studies on various oxadiazole-based compounds have systematically investigated their structure, heat of formation, density, and detonation performance. researchgate.netnjtech.edu.cn

While this compound itself is not a conventional HEDM, its structure provides a foundational platform. The introduction of energetic functionalities, such as nitro (-NO2) or nitramino (-NHNO2) groups, onto the phenyl ring or by modification of the vinyl group is a common strategy to impart energetic character. bohrium.comrsc.org The 1,3,4-oxadiazole core contributes favorably to the density and thermal stability of the resulting energetic material. researchgate.net For instance, combining 1,3,4-oxadiazole units with other energetic rings like furazan (B8792606) or pyrazole (B372694) has led to the development of powerful and stable explosives. researchgate.net

The synthesis of energetic materials based on the 1,3,4-oxadiazole skeleton is considered a promising route to next-generation high-performance materials. researchgate.net Research has shown that connecting 1,2,4-triazole (B32235) and 1,3,4-oxadiazole rings can increase the enthalpy of formation while reducing mechanical sensitivity. nih.gov The strategic design of oxadiazole-based compounds, including the choice of bridging groups and substituents, can be used to fine-tune their energetic properties. researchgate.netnih.gov For example, theoretical studies indicate that directly linking 1,2,5-oxadiazole and 1,3,4-oxadiazole with bridges like -N=N- can be beneficial for detonation performance. researchgate.net

The following table summarizes the calculated or measured energetic properties of several representative oxadiazole-based compounds, illustrating the potential of this class of materials.

Table 1: Energetic Properties of Selected Oxadiazole-Based Compounds

| Compound/Derivative | Density (g/cm³) | Detonation Velocity (D, m/s) | Detonation Pressure (P, GPa) | Reference |

| Hydrazinium salt of a 1,2,4-oxadiazole (B8745197) and 1,2,5-oxadiazole derivative (Compound 11) | 1.821 | 8,822 | 35.1 | frontiersin.org |

| 2-(5-Diazoniotetrazol-2-yl)-5-amino-1,3,4-oxadiazole (Compound 5) | 1.84 | 8,450 | 31.6 | nih.gov |

| A derivative with 1,2,4-triazole and 1,3,4-oxadiazole rings (Compound 8) | - | 8,130 | 29.2 | nih.gov |

Note: The data presented is for illustrative purposes to show the performance of oxadiazole-containing energetic materials. The specific properties of functionalized this compound would depend on the nature and number of energetic groups introduced.

Photostabilization Applications in Polymer Systems

The degradation of polymeric materials upon exposure to ultraviolet (UV) radiation is a significant issue that limits their lifespan and performance. The incorporation of photostabilizers is a key strategy to mitigate this degradation. The structural features of this compound suggest its potential as a polymer photostabilizer. The aromatic phenyl group and the 1,3,4-oxadiazole ring are chromophores that can absorb UV radiation, a primary requirement for a UV stabilizer.

Derivatives of oxadiazoles are known for their photophysical properties. mdpi.comarxiv.org For instance, some 1,3,4-oxadiazole derivatives exhibit intense fluorescence, indicating their ability to absorb high-energy photons and dissipate that energy as less harmful, lower-energy light. mdpi.com This process of absorbing UV radiation and re-emitting it at a longer wavelength is a crucial mechanism for protecting the polymer matrix from photodamage.

The vinyl group on this compound offers a distinct advantage: it can be covalently bonded into the polymer backbone during polymerization. This creates a permanent, non-leaching photostabilizer, which is a significant improvement over traditional additive stabilizers that can migrate out of the polymer over time, reducing its long-term effectiveness.

The photochemical behavior of oxadiazole isomers has been a subject of study. rsc.org While the specific photostability of the 1,3,4-isomer is a key consideration, its inherent thermal and chemical resistance contributes to its stability within a polymer system. mdpi.com The mechanism of photostabilization would likely involve the absorption of UV radiation by the phenyl-oxadiazole moiety, followed by efficient and rapid de-excitation pathways that prevent the transfer of absorbed energy to the polymer chains, thus inhibiting bond cleavage and degradation.

The following table outlines the key structural features of this compound and their proposed roles in polymer photostabilization.

Table 2: Structural Features of this compound and Their Photostabilization Functions

| Structural Component | Proposed Function in Photostabilization |

| 1,3,4-Oxadiazole Ring | Contributes to UV absorption and provides high thermal and chemical stability to the stabilizer molecule. Its electronic structure facilitates the dissipation of absorbed energy through non-destructive pathways. |

| Phenyl Group | Acts as a primary chromophore, significantly enhancing the absorption of damaging UV radiation. It works in conjunction with the oxadiazole ring to dissipate energy. |

| Vinyl Group | Provides a reactive site for copolymerization, allowing the molecule to be chemically integrated into the polymer backbone. This results in a permanent, non-migrating stabilizer, ensuring long-term photoprotection of the polymer. |

| Conjugated π-System | The conjugated system spanning the phenyl and oxadiazole rings is crucial for efficient absorption of UV light and delocalization of electronic excitation energy, which is a key aspect of the photostabilization mechanism. |

Structure Property Relationships and Design Principles for 2 Phenyl 5 Vinyl 1,3,4 Oxadiazole Analogs

Influence of Substituents on Electronic, Optical, and Reactivity Profiles

The electronic and optical characteristics of 2,5-disubstituted-1,3,4-oxadiazole analogs are highly sensitive to the nature of the substituents on the aromatic rings. The 1,3,4-oxadiazole (B1194373) ring itself is known to be electron-withdrawing. researchgate.net This inherent quality, combined with the effects of various substituent groups, allows for the precise tuning of the molecule's properties.

Electronic Effects:

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenyl rings significantly alters the electronic distribution within the molecule. researchgate.net EDGs, such as methyl (-CH3) or methoxy (B1213986) (-OCH3) groups, increase the electron density of the aromatic system. This generally leads to a destabilization of the highest occupied molecular orbital (HOMO) and a stabilization of the lowest unoccupied molecular orbital (LUMO), resulting in a smaller HOMO-LUMO energy gap. mdpi.com Conversely, EWGs, like nitro (-NO2) or cyano (-CN) groups, pull electron density away from the aromatic ring, stabilizing the HOMO and destabilizing the LUMO, which can also lead to a reduced energy gap. mdpi.com

For instance, studies on benzothiazole (B30560) derivatives have shown that substituting with an electron-withdrawing -NO2 group can lower both the HOMO and LUMO energy levels, thereby reducing the energy gap and influencing the charge transport properties. mdpi.com Similarly, fluorination of 2,5-diphenyl-1,3,4-oxadiazole (B188118) has been demonstrated to enhance its electron affinity, which is beneficial for electron transport applications. researchgate.net

Optical Properties:

The absorption and emission spectra of these compounds are directly influenced by substituent-induced changes in the electronic structure. An increase in conjugation length or the presence of strong donor-acceptor pairs can lead to a red-shift (a shift to longer wavelengths) in the absorption and fluorescence spectra. nih.gov For example, a series of 2,5-disubstituted 1,3,4-oxadiazole derivatives showed that increasing the conjugation length resulted in a tunable optical response towards the red end of the spectrum. nih.gov

The photophysical properties, including fluorescence quantum yield, are also markedly impacted by the substitution pattern. researchgate.net The introduction of certain substituents can enhance luminescence efficiency, making these compounds suitable for applications in organic light-emitting diodes (OLEDs). researchgate.net

Reactivity:

The reactivity of the 2-phenyl-5-vinyl-1,3,4-oxadiazole core can be modulated by substituents. The vinyl group, in particular, offers a site for various chemical transformations, including polymerization and addition reactions. The electron density of the vinyl group, and thus its reactivity towards electrophiles or nucleophiles, can be influenced by the substituents on the phenyl ring. For example, electron-withdrawing groups on the phenyl ring can make the vinyl group more susceptible to nucleophilic attack.

The following table summarizes the general effects of different substituent types on the properties of 2,5-diaryl-1,3,4-oxadiazole analogs:

| Substituent Type | Effect on HOMO/LUMO | Effect on Energy Gap | Impact on Optical Properties |

| Electron-Donating Groups (e.g., -CH₃, -OCH₃) | Increases HOMO energy | Decreases | Red-shift in absorption/emission |

| Electron-Withdrawing Groups (e.g., -NO₂, -CN) | Decreases LUMO energy | Decreases | Can lead to red-shift; enhances electron affinity |

| Halogens (e.g., -F, -Cl) | Lowers both HOMO and LUMO | Can be tuned | Enhances electron transport properties |

| Extended π-Conjugation | Narrows HOMO-LUMO gap | Decreases | Significant red-shift in absorption/emission |

Impact of Molecular Architecture on Material Performance and Stability

Polymer Architecture:

The polymerization of the vinyl group in this compound leads to polymers with the oxadiazole moiety as a pendant group. The properties of these polymers are influenced by the polymer backbone and the arrangement of the oxadiazole units. For instance, incorporating the 1,3,4-oxadiazole ring into the main chain of a polymer, creating poly(arylene-oxadiazole)s, results in materials with high thermal and oxidative stability. researchgate.net This is because the 1,3,4-oxadiazole ring is free of hydrogen and structurally symmetric, contributing to its thermal unreactivity. researchgate.net

Intermolecular Interactions and Packing:

The planarity of the 2,5-diaryl-1,3,4-oxadiazole system plays a crucial role in its solid-state packing and, consequently, its material properties. Near-planar geometries, as seen in 2-phenyl-5-(p-tolyl)-1,3,4-oxadiazole, allow for efficient π-π stacking interactions between adjacent molecules. nih.govnih.gov These interactions are vital for charge transport in organic electronic devices. The introduction of bulky substituents can disrupt this planarity, leading to a less ordered packing and potentially altering the material's electronic properties. epa.gov

Stability:

The 1,3,4-oxadiazole ring is known for its inherent chemical and thermal stability. researchgate.netmdpi.com Materials based on this heterocycle often exhibit good resistance to hydrolysis and thermal degradation. researchgate.net The absence of easily cleaved N-O bonds in the 1,3,4-oxadiazole isomer, compared to 1,2,4- and 1,2,5-oxadiazoles, contributes to its enhanced stability, making it a favorable building block for robust energetic materials and high-performance polymers. researchgate.net

The table below illustrates the relationship between molecular architecture and material properties:

| Architectural Feature | Impact on Performance | Impact on Stability |

| Pendant Oxadiazole Groups | Tunable electronic/optical properties | Dependent on polymer backbone |

| Main-Chain Oxadiazole Rings | High thermal resistance, good mechanical properties | Excellent thermal and oxidative stability |

| Planar Molecular Geometry | Enhanced π-π stacking, improved charge transport | Stable crystalline packing |

| Bulky Substituents | Disrupted packing, altered electronic properties | May increase solubility |

Rational Design Strategies for Tailored Applications through Chemical Modification

The versatility of the this compound scaffold allows for the rational design of new materials with properties tailored for specific applications. This is achieved through strategic chemical modifications.

For Organic Electronics:

To design materials for OLEDs, the focus is on tuning the emission color and improving charge transport properties. This can be achieved by:

Introducing Donor-Acceptor Structures: Creating a push-pull system by substituting the phenyl rings with strong electron-donating and electron-withdrawing groups can lead to intramolecular charge transfer, resulting in red-shifted emission.

Enhancing Electron Transport: Incorporating electron-withdrawing groups like fluorine or additional heterocyclic moieties can lower the LUMO energy level, facilitating electron injection and transport. researchgate.net Fluorinated 2,5-diphenyl-1,3,4-oxadiazole derivatives have shown enhanced electron transport properties for OLED applications. researchgate.netresearchgate.net

Controlling Morphology: Modifying the molecular structure to promote ordered packing through π-π stacking can enhance charge mobility.

For High-Performance Polymers:

The goal is to create polymers with high thermal stability, good mechanical strength, and specific dielectric properties. Design strategies include:

Main-Chain Incorporation: Synthesizing poly(arylene-oxadiazole)s by incorporating the 1,3,4-oxadiazole ring directly into the polymer backbone leads to materials with exceptional thermal and hydrolytic stability. researchgate.net

Cross-linking: The vinyl group provides a handle for cross-linking the polymer chains, which can improve the mechanical strength and thermal stability of the resulting material.

Functional Group Incorporation: Introducing specific functional groups can modulate the dielectric properties of the polymers. rsc.org

For Biomedical Applications:

While this article focuses on the chemical compound, it's noteworthy that the 1,3,4-oxadiazole core is a recognized pharmacophore. Design strategies in this area would involve:

Bioisosteric Replacement: The 1,3,4-oxadiazole ring can act as a bioisostere for amide and ester groups, potentially improving metabolic stability and pharmacokinetic properties. mdpi.com

Targeted Modifications: Introducing substituents that can interact with specific biological targets, such as enzymes or receptors, is a key strategy in drug design. nih.govnih.gov

The following table provides a summary of rational design strategies for different applications:

| Application Area | Design Strategy | Desired Outcome |

| OLEDs | Donor-acceptor structures, fluorination | Tunable emission color, enhanced electron transport |

| High-Performance Polymers | Main-chain incorporation, cross-linking | High thermal stability, improved mechanical properties |

| Biomedical | Bioisosteric replacement, targeted modifications | Improved metabolic stability, specific biological activity |

Future Research Trajectories and Interdisciplinary Opportunities for 2 Phenyl 5 Vinyl 1,3,4 Oxadiazole

Development of Novel and Sustainable Synthetic Routes

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives has traditionally relied on methods such as the cyclodehydration of diacylhydrazines and the oxidative cyclization of acylhydrazones. researchgate.net A range of symmetrical and asymmetrical 1,3,4-oxadiazoles with various substitutions have been synthesized using diverse methods. jchemrev.comjchemrev.com For instance, one approach involves the use of substituted aryl hydrazones and stoichiometric molecular iodine with potassium carbonate, representing a transition metal-free oxidative cyclization. jchemrev.comjchemrev.com Other established routes include the reaction of acid hydrazides with reagents like phosphorus oxychloride, thionyl chloride, and polyphosphoric acid. nih.gov

Future research should prioritize the development of more sustainable and efficient synthetic pathways for 2-Phenyl-5-vinyl-1,3,4-oxadiazole. This includes the exploration of green chemistry principles, such as the use of non-toxic solvents, renewable starting materials, and catalyst systems that minimize waste and energy consumption. Microwave-assisted synthesis, for example, has shown promise in reducing reaction times for producing 5-Phenyl-1,3,4-oxadiazol-2(3H)-ones while maintaining high yields. The development of one-pot synthesis procedures that combine multiple reaction steps without isolating intermediates could also significantly improve efficiency and reduce environmental impact. lew.ro

Exploration of Advanced Characterization Techniques for Intricate Molecular Dynamics

A thorough understanding of the structure-property relationships of this compound and its derivatives is crucial for optimizing their performance in various applications. While standard characterization techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and FT-IR are routinely used to confirm the chemical structures of newly synthesized oxadiazole compounds tubitak.gov.trmdpi.comuobaghdad.edu.iqresearchgate.net, future research should leverage more advanced techniques to probe their intricate molecular dynamics.

Single-crystal X-ray diffraction, for instance, can provide precise information on the molecular geometry and intermolecular interactions, as demonstrated in the study of 2-phenyl-5-(p-tolyl)-1,3,4-oxadiazole, which revealed a near-planar geometry and π-π stacking interactions. nih.gov Spectroscopic methods combined with computational studies can offer deeper insights into the electronic and photophysical properties. For example, UV-Vis absorption and fluorescence emission spectroscopy are vital for investigating the optical properties of novel 2,5-bis[4-(2-arylvinyl)phenyl]-1,3,4-oxadiazoles for potential use in organic optical materials. tubitak.gov.tr The application of techniques like time-resolved spectroscopy could elucidate the dynamics of excited states, which is particularly relevant for applications in optoelectronics.

Integration into Emerging Smart Materials and Sensing Technologies

The unique electronic and photophysical properties of the 1,3,4-oxadiazole core make it a promising building block for a variety of smart materials and sensing technologies. researchgate.net The vinyl group in this compound offers a reactive site for polymerization, enabling its incorporation into polymer backbones to create novel functional materials. researchgate.net For example, polymers containing 1,3,4-oxadiazole moieties have been investigated for their thermal stability and potential for creating materials that change color in response to stimuli like acid-base switching. rsc.org

Future research should focus on the strategic integration of this compound into advanced materials. This could include the development of:

Chemosensors: The electron-deficient nature of the oxadiazole ring can be exploited to design fluorescent sensors for the detection of specific analytes. mdpi.com For instance, bola-type fluorophores based on oxadiazole derivatives have demonstrated potential as chemosensors.

Organic Light-Emitting Diodes (OLEDs): Oxadiazole derivatives are known for their electron-transporting properties and have been used in the fabrication of OLEDs. researchgate.netnih.gov The vinyl group could be utilized for crosslinking to enhance the stability and performance of the emissive layer.

Stimuli-Responsive Polymers: By polymerizing the vinyl group, it is possible to create polymers that respond to external stimuli such as pH, temperature, or light, leading to applications in drug delivery, soft robotics, and smart coatings. nih.gov

Computational Predictions for Novel Derivatives and Untapped Applications

Computational chemistry offers a powerful tool for accelerating the discovery and design of new materials. Density Functional Theory (DFT) calculations, for example, have been used to study the equilibrium structures and electro-optical parameters of 2,5-diphenyl-1,3,4-oxadiazole (B188118) and its derivatives to predict their suitability for OLED applications. researchgate.net Molecular docking studies have also been employed to predict the binding interactions of oxadiazole derivatives with biological targets. nih.gov

Future research should harness the predictive power of computational methods to explore the vast chemical space of this compound derivatives. This can involve:

Virtual Screening: High-throughput virtual screening of computationally designed libraries of derivatives to identify candidates with desired electronic, optical, or biological properties.

Mechanism Elucidation: Using computational models to understand reaction mechanisms and predict the outcomes of synthetic transformations, aiding in the design of more efficient synthetic routes.

Property Prediction: Predicting the photophysical properties, thermal stability, and mechanical properties of polymers derived from this compound to guide experimental efforts. For instance, molecular dynamics simulations can elucidate the interactions between oxadiazole-based probes and cell membranes. nih.gov

Interdisciplinary Collaborations in Material Science, Theoretical Chemistry, and Polymer Engineering

The full potential of this compound can only be realized through synergistic collaborations across various scientific disciplines. The complex challenges and opportunities associated with this compound necessitate a multi-faceted approach that integrates expertise from different fields.

Material Science: Material scientists can contribute their expertise in the fabrication and characterization of thin films, nanoparticles, and composite materials incorporating this compound for applications in electronics, photonics, and sensing.

Theoretical Chemistry: Theoretical chemists can provide the computational frameworks and models necessary to understand the fundamental properties of the molecule and to predict the behavior of its derivatives and polymers, guiding experimental design. rsc.org